molecular formula C17H19ClN2O B5436015 4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride

4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride

Cat. No.: B5436015
M. Wt: 302.8 g/mol
InChI Key: HADMUNUCJILXCO-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . The presence of a furyl group (a furan ring) and a vinyl group (an ethene molecule) could potentially modify these properties, but without specific studies on this compound, it’s hard to say exactly how.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzodiazepine core structure with a furyl group and a vinyl group attached. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

Benzodiazepines, in general, are stable compounds that do not readily undergo chemical reactions. The presence of the furyl and vinyl groups could potentially make the compound more reactive, but without specific studies, it’s hard to say exactly what kinds of reactions it might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzodiazepines are generally crystalline solids at room temperature, and are usually soluble in organic solvents . The presence of the furyl and vinyl groups could potentially affect these properties .

Mechanism of Action

The mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of the furyl and vinyl groups could potentially modify this mechanism of action, but specific studies would be needed to confirm this .

Safety and Hazards

As with any chemical compound, handling “4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride” would require appropriate safety precautions. Without specific studies, it’s hard to say exactly what the safety hazards of this compound might be .

Future Directions

The study of novel benzodiazepine derivatives is a potentially interesting area of research, given the wide range of biological activities of this class of compounds. This particular compound could be of interest for further study, particularly to determine its exact physical and chemical properties, its biological activity, and its potential uses .

Properties

IUPAC Name

4-[(E)-2-(furan-2-yl)ethenyl]-2,2-dimethyl-1,3-dihydro-1,5-benzodiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-17(2)12-13(9-10-14-6-5-11-20-14)18-15-7-3-4-8-16(15)19-17;/h3-11,19H,12H2,1-2H3;1H/b10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADMUNUCJILXCO-RRABGKBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C=CC3=CC=CO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=CC=C2N1)/C=C/C3=CC=CO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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